1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
The compound appears to contain several functional groups, including a 1,3,4-oxadiazole ring, a piperidine ring, and a ketone group. The 1,3,4-oxadiazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The piperidine ring is a common feature in many bioactive molecules, and the ketone group is a polar functional group that may contribute to the compound’s reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. The presence of the 1,3,4-oxadiazole and piperidine rings would likely impart a certain degree of rigidity to the molecule, potentially influencing its interactions with other molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The 1,3,4-oxadiazole ring is generally considered to be stable under a variety of conditions, while the piperidine ring can participate in a range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and functional groups .Scientific Research Applications
Molecular Structure and Biological Properties
Research on similar compounds has focused on understanding their molecular and crystal structures, which are key to predicting their biological activities. For example, Vaksler et al. (2023) described the synthesis of a related compound with potential antimicrobial and antiviral properties, emphasizing the importance of molecular structure in determining biological activity (Vaksler et al., 2023).
Antibacterial and Antimicrobial Applications
Compounds containing 1,3,4-oxadiazole, a core component of the target compound, have been synthesized and evaluated for their antibacterial and antimicrobial activities. For instance, Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 1,3,4-oxadiazole, showing significant inhibitory activity against pathogenic bacteria and fungi (Al-Wahaibi et al., 2021).
Anti-Cancer Potential
Several studies have explored the anticancer properties of similar compounds. Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, revealing their potential as anticancer agents (Rehman et al., 2018).
Synthesis and Characterization
The synthesis and characterization of similar compounds are crucial for understanding their potential applications. Vaidya et al. (2020) conducted a 3D QSAR study on 1,2,4-oxadiazole derivatives, which are structurally similar to the target compound, highlighting the process of designing new molecules with potential anticancer properties (Vaidya et al., 2020).
Antiviral Applications
The antiviral properties of related compounds have also been a subject of research. Parizadeh et al. (2018) synthesized novel 1,3,4-oxadiazole derivatives with promising anti-HIV activities, demonstrating the potential of these compounds in antiviral therapy (Parizadeh et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-19(2,3)18(24)23-10-4-5-14(12-23)17-22-21-16(25-17)11-13-6-8-15(20)9-7-13/h6-9,14H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLJQEWXLSEHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C2=NN=C(O2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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